Salor-int l252611-1ea
CAS No.:
Cat. No.: VC10117189
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 4-tert-butyl-N-prop-2-enylbenzamide |
| Standard InChI | InChI=1S/C14H19NO/c1-5-10-15-13(16)11-6-8-12(9-7-11)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
| Standard InChI Key | GTLXSPCXLGSZOV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC=C |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC=C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Salor-int L252611-1EA has the molecular formula C₁₄H₁₉NO, corresponding to a molecular weight of 217.31 g/mol . The structure combines a benzamide core with two distinct functional groups:
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A tert-butyl group (-C(CH₃)₃) at the 4-position of the aromatic ring, imparting steric bulk and lipophilicity.
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An allyl group (-CH₂CH=CH₂) attached to the amide nitrogen, introducing potential sites for electrophilic or radical reactions.
The IUPAC name, 4-(1,1-dimethylethyl)-N-(prop-2-en-1-yl)benzamide, reflects these substituents. The tert-butyl group enhances metabolic stability by shielding the aromatic ring from oxidative degradation, a feature exploited in prodrug design .
Spectroscopic Characterization
Though experimental spectral data (e.g., NMR, IR) are absent in public records, computational predictions suggest key absorptions:
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¹H NMR: Aromatic protons near δ 7.5–7.8 ppm (ortho to the amide), tert-butyl singlet at δ 1.3 ppm, and allylic protons at δ 5.1–5.9 ppm (vinyl) and δ 3.9–4.1 ppm (N-CH₂).
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IR: Stretching vibrations for the amide carbonyl (∼1650 cm⁻¹) and N-H (∼3300 cm⁻¹) .
Physicochemical Properties
Experimental data for Salor-int L252611-1EA are sparse, but predicted properties derived from QSAR models include:
| Property | Value (Predicted) | Method/Citation |
|---|---|---|
| Boiling Point | 346.6 ± 31.0 °C | ACD/Labs |
| Density | 0.967 ± 0.06 g/cm³ | EPI Suite |
| pKa | 14.84 ± 0.46 | ACD/Labs |
| LogP (Octanol-Water) | 3.12 | ChemAxon |
The elevated boiling point and moderate lipophilicity (LogP = 3.12) suggest suitability for high-temperature reactions and compatibility with lipid-based delivery systems. The basic pKa implies protonation under physiological conditions, potentially influencing membrane permeability .
Synthesis and Production
Proposed Synthetic Routes
While explicit protocols for Salor-int L252611-1EA are undisclosed, retrosynthetic analysis suggests two plausible pathways:
Route 1: Acylation of 4-tert-Butylbenzoic Acid
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Activation: Convert 4-tert-butylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂).
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Amidation: React the acid chloride with allylamine (CH₂=CHCH₂NH₂) in anhydrous dichloromethane, catalyzed by triethylamine.
Route 2: Ullmann Coupling
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Buchwald-Hartwig Amination: Couple 4-tert-butylbromobenzene with allylamine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) .
Industrial-Scale Challenges
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Steric Hindrance: The tert-butyl group may slow acylation/amination kinetics, necessitating elevated temperatures or microwaves.
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Purification: Column chromatography is likely required due to byproducts from incomplete reactions .
Salor-int L252611-1EA’s simpler structure confers advantages in synthetic accessibility over larger analogs like L247529-1EA, which require multistep heterocycle formations .
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